3-Ethoxy-6-hydroxy-2-methylbenzoic acid
Description
3-Ethoxy-6-hydroxy-2-methylbenzoic acid is a substituted benzoic acid derivative featuring three distinct functional groups: a methyl group at position 2, an ethoxy group at position 3, and a hydroxyl group at position 6. Its molecular formula is C₁₀H₁₂O₄, with a molecular weight of 212.20 g/mol (estimated based on analogous compounds).
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-ethoxy-6-hydroxy-2-methylbenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-3-14-8-5-4-7(11)9(6(8)2)10(12)13/h4-5,11H,3H2,1-2H3,(H,12,13) |
InChI Key |
YCOTWIFPGFRAAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)O)C(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and research findings:
Key Research Findings
- Positional Isomer Effects : Ethoxy substitution at position 2 (2-ethoxybenzoic acid) results in lower melting points compared to position 4 (4-ethoxybenzoic acid), highlighting the role of symmetry in crystallinity .
- Synthetic Routes: Nitration and esterification methods for analogs like 3-methoxy-2-nitrobenzoic acid (using HNO₃/H₂SO₄) provide templates for synthesizing the target compound via selective functionalization .
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